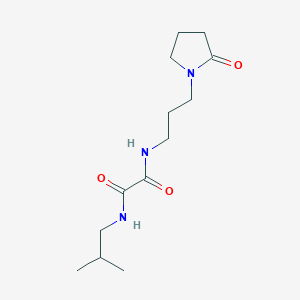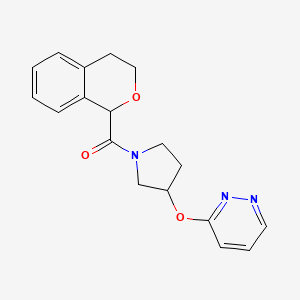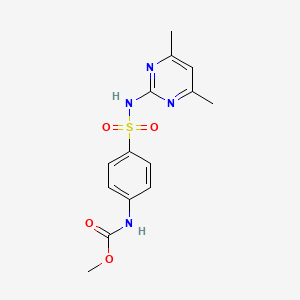
N-(5-(éthylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-méthoxyphényl)-1H-imidazol-2-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound characterized by its unique structure and diverse range of potential applications. This compound features a thiadiazole core, which is known for its versatility in various fields of chemical research and industry.
Applications De Recherche Scientifique
Chemistry:
It serves as a building block for the synthesis of complex molecules.
Utilized in creating novel ligands for coordination chemistry.
Biology:
Its biological activity makes it a candidate for drug discovery.
Potential antimicrobial and anticancer properties are under investigation.
Medicine:
It is studied for its role in enzyme inhibition, potentially leading to therapeutic applications.
Industry:
The compound’s ability to participate in diverse reactions makes it valuable in material science for designing new materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis typically begins with the formation of the thiadiazole ring via cyclization reactions involving thiosemicarbazides and appropriate acylating agents.
Step 2: Subsequent attachment of the ethylthio group is achieved through nucleophilic substitution reactions.
Step 3: Introduction of the 1-(3-methoxyphenyl)-1H-imidazol-2-yl moiety involves condensation reactions with imidazole derivatives under controlled conditions.
Industrial Production Methods:
Large-scale production might employ flow chemistry techniques to enhance efficiency and yield.
Optimized catalytic processes can be integrated to maintain high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: It undergoes oxidative transformations, leading to the formation of sulfoxides and sulfones.
Reduction: This compound can be reduced at its sulfur atoms, often using mild reducing agents like sodium borohydride.
Substitution: It shows a proclivity for nucleophilic substitution at the thiadiazole ring, making it a candidate for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Utilization of strong nucleophiles such as organolithium or Grignard reagents.
Major Products:
Oxidative products include sulfoxides and sulfones.
Reduction yields more reduced sulfur-containing species.
Substitution products vary widely depending on the nucleophile used, expanding its utility in synthetic chemistry.
Mécanisme D'action
Effects and Molecular Targets:
The compound exerts its effects through interactions with specific enzymes or receptors.
Binding to active sites or allosteric sites alters the biological activity of these targets.
Pathways Involved:
Inhibition of enzyme activity through competitive or non-competitive mechanisms.
Modulation of cellular pathways, leading to changes in cellular function and signaling.
Comparaison Avec Des Composés Similaires
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
2-((1-(3-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
These compounds share structural similarities but differ in specific substituents, influencing their chemical and biological properties.
There you go—a detailed look at N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide! Anything in particular piquing your interest here?
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)10-25-15-17-7-8-21(15)11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBTWRRTMWINFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)
![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)




![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)

![N-(3-(4-methylpiperidin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2556727.png)

![7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B2556730.png)
![5-nitro-N-(4-{[4-(5-nitrothiophene-2-amido)phenyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B2556731.png)
![N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2556732.png)
